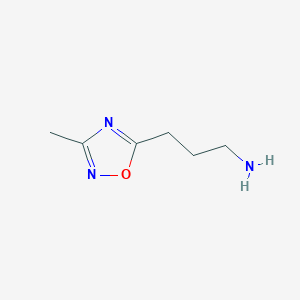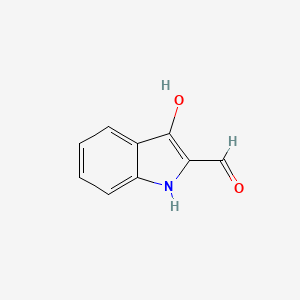
3-Hydroxy-1H-indole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including indole-3-carbaldehyde, has attracted significant attention due to their importance in natural products and drug discovery. Researchers have explored novel methods for constructing indoles as key moieties in selected alkaloids. These methods aim to provide efficient access to these valuable compounds .
Molecular Structure Analysis
The molecular structure of indole-3-carbaldehyde consists of an indole ring with a formyl group (CHO) attached at position 3 (Fig. 1). This inherent functional group allows it to participate in various C–C and C–N coupling reactions and reductions .
Chemical Reactions Analysis
Indole-3-carbaldehyde can undergo diverse chemical reactions, leading to the synthesis of various heterocyclic derivatives. Its inherent functional groups make it amenable to transformations such as cyclizations, substitutions, and condensations. These reactions play a vital role in the assembly of pharmaceutically interesting scaffolds .
Scientific Research Applications
Nucleophilic Substitution Reactions
- Versatile Electrophile in Nucleophilic Substitution : 3-Hydroxy-1H-indole-2-carbaldehyde demonstrates significant potential in nucleophilic substitution reactions. It reacts regioselectively at the 2-position with various nucleophiles, yielding 2-substituted indole derivatives. This behavior is particularly notable in the context of indole chemistry, where it functions effectively with a range of nucleophiles, showcasing its versatility as an electrophile (Yamada et al., 2012).
Natural Occurrence and Derivatives
- Occurrence in Marine Sponges : this compound has been identified as a natural product isolated from marine sponges. The compound, along with its derivatives, exhibits diverse biological activities and is of interest for its natural occurrence and potential medicinal properties (Abdjul et al., 2015).
Future Directions
: Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–25. DOI: 10.1007/s41061-022-00379-5 : NIST Chemistry WebBook. (2010). 1H-Indole-3-carboxaldehyde. Link : Wikipedia. (n.d.). Indole-3-carbaldehyde. Link
properties
IUPAC Name |
3-hydroxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5,10,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELMWYZLBXRYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



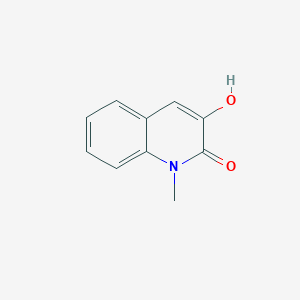


![Carbamic acid, [(1R)-1-(cyanomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3245845.png)
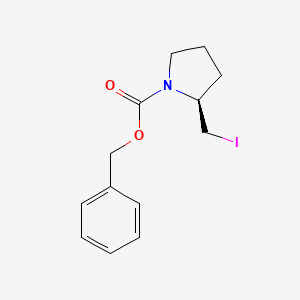
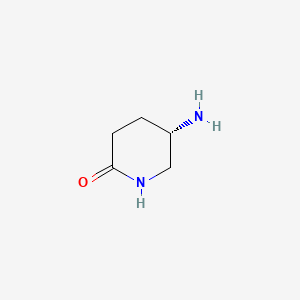

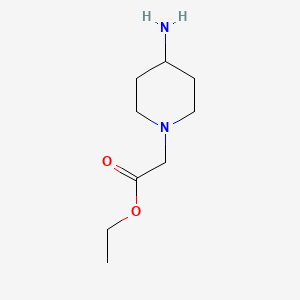
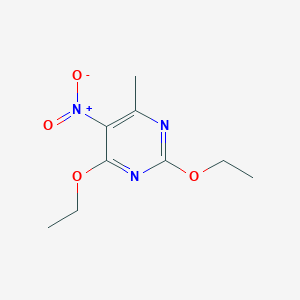
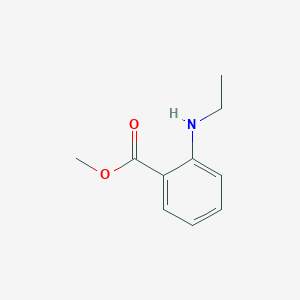

![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)

